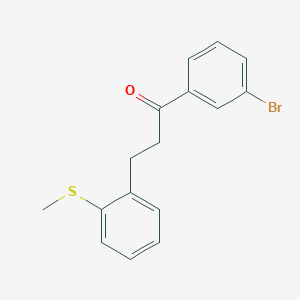
3'-Bromo-3-(2-thiomethylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
3’-Bromo-3-(2-thiomethylphenyl)propiophenone can be synthesized from propiophenone . Propiophenone can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene . It is also prepared commercially by ketonization of benzoic acid and propionic acid over calcium acetate and alumina at 450–550 °C .Molecular Structure Analysis
The molecular formula of 3’-Bromo-3-(2-thiomethylphenyl)propiophenone is C16H15BrOS. Its molecular weight is 335.3 g/mol.Chemical Reactions Analysis
3’-Bromo-3-(2-thiomethylphenyl)propiophenone was used in the synthesis of o-, m - and p - isomers of (±)-2- [3- (hydroxybenzoyl)phenyl] propanoic acid . It was also used in the synthesis of 2- (methylamino)-1- (3-bromophenyl)propan-1-one .Physical And Chemical Properties Analysis
The density of 3’-Bromo-3-(2-thiomethylphenyl)propiophenone is 1.4g/cm3 . It has a boiling point of 461.4ºC at 760 mmHg . The melting point is not available .Applications De Recherche Scientifique
Synthesis of Carbofunctional α,β-Unsaturated Sulfides
3-Bromo-2-phenyl-1-indenone, a compound related to 3'-Bromo-3-(2-thiomethylphenyl)propiophenone, has been used in synthesizing carbofunctional α,β-unsaturated sulfides. This synthesis involves the reaction with enaminothioketones, yielding corresponding oxoimmoniosulfides (Timokhina et al., 2001).
Photooxygenation of 2-Thiofuran Derivatives
3-Bromo-2-thio and 3-bromo-2,5-bis-(thio) furan derivatives, similar in structure to the compound , have been synthesized and converted into O,S-dimethyl and O-methyl-S-phenyl thiomaleates via methylene blue sensitized photooxygenation (Arroyo et al., 2002).
Study of Bromophenol Derivatives in Marine Algae
Research on bromophenol derivatives, which are structurally related to 3'-Bromo-3-(2-thiomethylphenyl)propiophenone, has been conducted. These compounds, isolated from the red alga Rhodomela confervoides, were found to be inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).
Asymmetric Synthesis of 3-Hydroxy-3-phenylvaleric Acid
The compound has been used in the asymmetric synthesis of S-(+)-3-hydroxy-3-phenylvaleric acid, a process involving the condensation of propiophenone with specific acetates (Mitsui & Kudo, 1967).
Polymerization for Polythiophenes
In polymer science, derivatives similar to 3'-Bromo-3-(2-thiomethylphenyl)propiophenone have been used in the polymerization process to create polythiophenes with specific properties. This involves carbon-carbon bond-forming polymerization of bromophenyl-thiophene derivatives (Xie & Lahti, 1999).
Propriétés
IUPAC Name |
1-(3-bromophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrOS/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMXJNVJGITUDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644319 |
Source


|
| Record name | 1-(3-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-3-(2-thiomethylphenyl)propiophenone | |
CAS RN |
898754-54-6 |
Source


|
| Record name | 1-(3-Bromophenyl)-3-[2-(methylthio)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

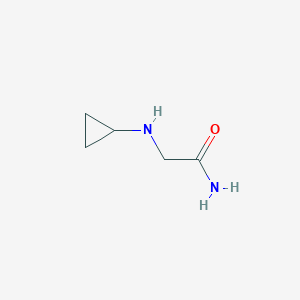


![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)



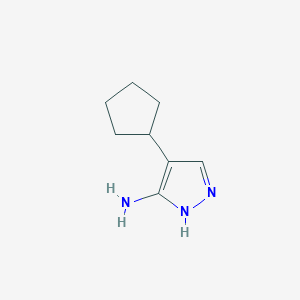
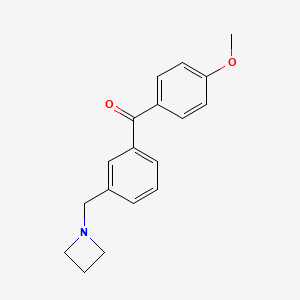
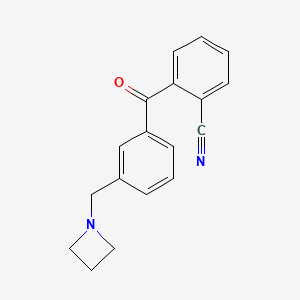
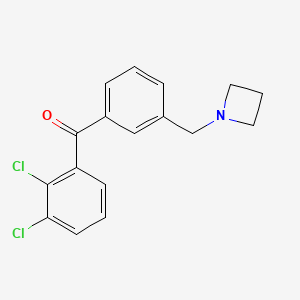
![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)
![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)